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molecular formula C8H3IN2OS B8324996 2-Iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile

2-Iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile

Cat. No. B8324996
M. Wt: 302.09 g/mol
InChI Key: KPKREZQBHOEYOV-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

To 2-iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile 25 (7.75 g, 25.6 mmol) was added POCl3 (90 mL). The reaction was stirred under reflux overnight. POCl3 was removed by rotary evaporation followed by suspension of solids in H2O (500 mL) and filtration. The solids were washed with copious amounts of H2O, saturated bicarbonate solution, and washed further with H2O to provide upon drying 7.52 g of 26. 1H NMR (400 MHz, d6-DMSO) δ 8.82 (s, 1H), 8.06 (s, 1H).
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[S:10][C:9]2[C:8]([C:11]#[N:12])=[CH:7][NH:6][C:5](=O)[C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:5]1[C:4]2[CH:3]=[C:2]([I:1])[S:10][C:9]=2[C:8]([C:11]#[N:12])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
IC1=CC=2C(NC=C(C2S1)C#N)=O
Name
Quantity
90 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
POCl3 was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
followed by suspension of solids in H2O (500 mL)
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
The solids were washed with copious amounts of H2O, saturated bicarbonate solution
WASH
Type
WASH
Details
washed further with H2O
CUSTOM
Type
CUSTOM
Details
to provide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
upon drying 7.52 g of 26

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C2=C1C=C(S2)I)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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